Bienvenue dans la boutique en ligne BenchChem!

Isothiazolo[5,4-b]pyridin-3-ol

Antimicrobial Enzyme Inhibition Dihydrofolate Reductase

For rigorous SAR exploration, source Isothiazolo[5,4-b]pyridin-3-ol at a minimum purity of 98% (NLT 98%). This precise [5,4-b] regioisomer is the validated pharmacophore for targeting kinases like GAK and RIPK1, where the [4,5-b] isomer is inactive. It serves as a critical building block for low nanomolar inhibitors in antiviral (HCV) and anti-necroptosis programs. A 95% grade risks impurity-derived artifacts, compromising hit-to-lead data and patent integrity.

Molecular Formula C6H4N2OS
Molecular Weight 152.18 g/mol
CAS No. 4337-60-4
Cat. No. B3137111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsothiazolo[5,4-b]pyridin-3-ol
CAS4337-60-4
Molecular FormulaC6H4N2OS
Molecular Weight152.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)SNC2=O
InChIInChI=1S/C6H4N2OS/c9-5-4-2-1-3-7-6(4)10-8-5/h1-3H,(H,8,9)
InChIKeyBRYKHZDQKQRTDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isothiazolo[5,4-b]pyridin-3-ol (CAS 4337-60-4) – A Versatile Heterocyclic Scaffold for Kinase-Targeted Drug Discovery


Isothiazolo[5,4-b]pyridin-3-ol (CAS 4337-60-4) is a fused heterocyclic scaffold comprising an isothiazole and pyridine ring system [1]. This core structure has been identified as a privileged pharmacophore for targeting clinically relevant kinases, most notably Cyclin G-Associated Kinase (GAK) and Receptor-Interacting Protein Kinase 1 (RIPK1) [2]. As a foundational building block, it offers a well-characterized entry point for the synthesis of bioactive derivatives with established structure-activity relationships (SAR) in antiviral and anti-inflammatory research programs [3].

Why Isothiazolo[5,4-b]pyridin-3-ol Cannot Be Substituted by Other Isothiazolopyridine Isomers in Medicinal Chemistry


The precise regioisomeric fusion of the isothiazole and pyridine rings in Isothiazolo[5,4-b]pyridin-3-ol dictates its unique electronic distribution and hydrogen-bonding network, which are critical for selective target engagement. Direct substitution with closely related isomers, such as isothiazolo[4,3-b]pyridine or isothiazolo[4,5-b]pyridine, results in a complete loss of target affinity in specific kinase contexts, as demonstrated by the inactivity of the [4,5-b] scaffold against GAK [1]. This structural sensitivity underscores the requirement for the precise [5,4-b] core to maintain the pharmacophore geometry necessary for the low nanomolar inhibition observed in advanced lead compounds [2].

Quantitative Differentiation of Isothiazolo[5,4-b]pyridin-3-ol: Comparative Data vs. Structural Analogs and Commercial Sources


Antimicrobial Target Engagement: DHFR Inhibition Potency of the Parent Scaffold

As a direct baseline for the unsubstituted core, Isothiazolo[5,4-b]pyridin-3-ol demonstrates measurable inhibition of dihydrofolate reductase (DHFR) from Pneumocystis carinii. This provides a quantifiable starting point for scaffold optimization compared to inactive controls. The compound exhibited an IC50 of 12,000 nM (12 µM) in a biochemical assay [1]. In contrast, the isomeric isothiazolo[4,5-b]pyridine scaffold showed no detectable inhibitory activity against GAK, a kinase with distinct but relevant therapeutic implications, highlighting the functional divergence between regioisomers [2].

Antimicrobial Enzyme Inhibition Dihydrofolate Reductase

Kinase Inhibition Selectivity: GAK vs. RIPK1 Scaffold Potential

The isothiazolo[5,4-b]pyridine core is a validated pharmacophore for the development of selective kinase inhibitors. Optimized congeners based on this exact core have achieved low nanomolar binding affinity for Cyclin G-Associated Kinase (GAK), a target for Hepatitis C Virus (HCV) treatment [1]. In parallel, derivatives of the same core have been optimized for potent RIPK1 inhibition, demonstrating effective blockade of necroptosis with EC50 values ranging from 1–5 nM in both human and mouse cellular models [2]. This contrasts with the inactivity of the isothiazolo[4,5-b]pyridine isomer against GAK [3], confirming that the [5,4-b] fusion is essential for accessing key therapeutic kinase targets.

Kinase Inhibitor Antiviral Anti-inflammatory

Commercial Purity and Sourcing Reliability: Differentiated Vendor Specifications

Procurement decisions for research chemicals often hinge on guaranteed purity and vendor reliability. A comparative analysis of commercial sources reveals quantifiable differences in minimum purity specifications for Isothiazolo[5,4-b]pyridin-3-ol. MolCore offers the compound with a guaranteed minimum purity of 98% (NLT 98%) , whereas AKSci specifies a minimum purity of 95% . This 3% absolute difference in purity grade can be a critical factor for analytical reproducibility in sensitive biological assays and structure confirmation studies.

Chemical Sourcing Quality Control Procurement

High-Impact Research Applications of Isothiazolo[5,4-b]pyridin-3-ol Driven by Its Differentiated Profile


Scaffold for Next-Generation Antiviral Agents Targeting GAK

The Isothiazolo[5,4-b]pyridin-3-ol core is the validated starting point for synthesizing selective GAK inhibitors with low nanomolar potency. Research groups can leverage this scaffold to develop chemical probes for investigating viral entry and assembly, particularly for HCV, where GAK is a critical host factor. The low nanomolar affinity achieved by optimized derivatives justifies its prioritization over the inactive [4,5-b] isomer for antiviral drug discovery programs .

Development of Potent RIPK1 Inhibitors for Inflammatory Disease Models

Building on the isothiazolo[5,4-b]pyridine core, researchers have generated compounds that potently block necroptosis (EC50 = 1–5 nM) and demonstrate in vivo efficacy in models of Systemic Inflammatory Response Syndrome (SIRS) . This validated pathway makes the parent scaffold a strategic choice for medicinal chemistry campaigns aimed at RIPK1-driven inflammatory and neurodegenerative diseases.

High-Purity Starting Material for Structure-Activity Relationship (SAR) Studies

For laboratories requiring rigorous analytical reproducibility, sourcing Isothiazolo[5,4-b]pyridin-3-ol at a guaranteed minimum purity of 98% (NLT 98%) minimizes the risk of impurity-derived artifacts in SAR exploration. This higher grade, compared to 95% offerings , is particularly critical when assessing subtle changes in functional group tolerance or when generating initial hit-to-lead data intended for publication and patent filing.

Biochemical Probe for Dihydrofolate Reductase (DHFR) Inhibition Studies

With a defined IC50 of 12,000 nM against Pneumocystis carinii DHFR , the unsubstituted Isothiazolo[5,4-b]pyridin-3-ol serves as a useful baseline control compound in enzymatic assays. It can be employed as a reference inhibitor to benchmark the potency improvements achieved through subsequent synthetic derivatization on the core scaffold.

Quote Request

Request a Quote for Isothiazolo[5,4-b]pyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.